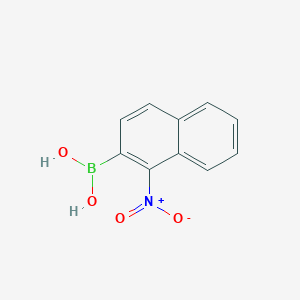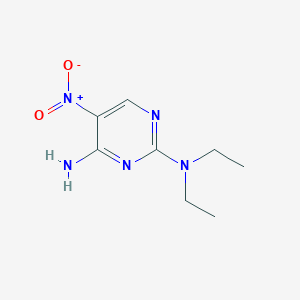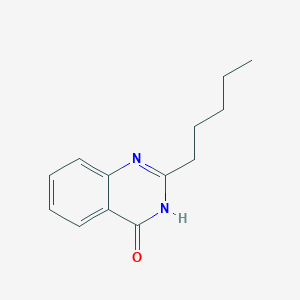![molecular formula C7H3Cl2N3O B11889662 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)
2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dicloro-pirido[2,3-d]piridazin-5(6H)-ona es un compuesto heterocíclico que presenta un anillo de piridazina fusionado a un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4-Dicloro-pirido[2,3-d]piridazin-5(6H)-ona típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 2,4-dicloropiridina con derivados de hidracina, seguido de ciclización para formar el anillo de piridazinona. Las condiciones de reacción a menudo incluyen el uso de solventes como acetonitrilo o dimetilformamida, y catalizadores como acetato de cobre(II) para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de 2,4-Dicloro-pirido[2,3-d]piridazin-5(6H)-ona puede involucrar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, pero optimizados para mayores rendimientos y eficiencia. Esto puede incluir reactores de flujo continuo y sistemas automatizados para garantizar la calidad y pureza consistentes del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2,4-Dicloro-pirido[2,3-d]piridazin-5(6H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro.
Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico pueden ser utilizados bajo condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de bases como carbonato de potasio.
Principales productos formados
Oxidación: Formación de N-óxidos.
Reducción: Formación de derivados dihidro.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,4-Dicloro-pirido[2,3-d]piridazin-5(6H)-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de nuevos fármacos.
Industria: Utilizado en el desarrollo de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,4-Dicloro-pirido[2,3-d]piridazin-5(6H)-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, su actividad antimicrobiana puede deberse a la inhibición de enzimas bacterianas o a la interrupción de la integridad de la membrana celular. En la investigación del cáncer, puede actuar interfiriendo con las vías de señalización celular que regulan la proliferación celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
2,4-Dicloro-pirido[2,3-d]pirimidina: Similar en estructura pero con un anillo de pirimidina en lugar de un anillo de piridazinona.
2,4-Dicloro-pirido[3,2-d]piridazin-5(6H)-ona: Otro isómero con diferente fusión de anillos.
Unicidad
2,4-Dicloro-pirido[2,3-d]piridazin-5(6H)-ona es único debido a su fusión de anillos específica y a la presencia de átomos de cloro, que pueden influir significativamente en su reactividad química y actividad biológica en comparación con sus análogos .
Propiedades
Fórmula molecular |
C7H3Cl2N3O |
|---|---|
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
2,4-dichloro-6H-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-3-1-5(9)11-4-2-10-12-7(13)6(3)4/h1-2H,(H,12,13) |
Clave InChI |
PGBAOFIWHNTNPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NNC2=O)N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B11889580.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
![2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)

![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)


![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)






